

An In-depth Technical Guide to Dihydralazine Mesylate (C9H14N6O3S)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **dihydralazine mesylate**, a direct-acting arteriolar vasodilator. The document details its chemical and physical properties, pharmacological profile, mechanism of action, and pharmacokinetic characteristics. Furthermore, it presents detailed experimental protocols for the quantification of dihydralazine in biological matrices and the assessment of its vasodilatory activity. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its function and evaluation.

Chemical and Physical Properties

Dihydralazine mesylate is the methanesulfonic acid salt of dihydralazine. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C9H14N6O3S	[1][2]
Molecular Weight	286.31 g/mol	[1][2][3][4]
IUPAC Name	(4-hydrazinylphthalazin-1- yl)hydrazine;methanesulfonic acid	[1][5]
SMILES String	CS(=0) (=0)0.C1=CC=C2C(=C1)C(= NN=C2NN)NN	[1]
CAS Number	69467-96-5	[2][3]
Hydrogen Bond Donor Count	5	[1][5]
Hydrogen Bond Acceptor Count	9	[1][5]
Topological Polar Surface Area	165 Ų	[5]
Parent Compound	Dihydralazine (C8H10N6, MW: 190.21 g/mol)	[6][7]

Pharmacology Mechanism of Action

Dihydralazine is a direct-acting vasodilator that exerts its primary effect on the smooth muscles of arterioles.[7] This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[2] The vasodilatory effect is achieved through a multi-faceted mechanism:

- Inhibition of Calcium Influx: Dihydralazine inhibits the influx of calcium ions into vascular smooth muscle cells.[1] Since calcium ions are essential for muscle contraction, this inhibition promotes muscle relaxation and vasodilation.[1]
- Stimulation of Nitric Oxide (NO) Release: The compound stimulates the release of nitric oxide from endothelial cells.[1] NO then activates guanylate cyclase in the smooth muscle



cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][6] Elevated cGMP activates a cascade of events that result in smooth muscle relaxation.[1][6]

 Inhibition of IP3-Induced Calcium Release: Dihydralazine is also proposed to inhibit the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells.[8]

Therapeutic Uses

Dihydralazine mesylate is primarily used as an antihypertensive agent for the management of high blood pressure, particularly when other treatments are not sufficiently effective.[2][9]

Off-Target Effects and Side Effects

The use of dihydralazine can be associated with several side effects, ranging from common to rare.

Common Side Effects:[9][10]

- Headache
- Dizziness or lightheadedness
- Nausea and vomiting
- Loss of appetite
- Diarrhea
- Palpitations and increased heart rate (reflex tachycardia)[1]
- Angina pectoris

Less Common and Rare Side Effects:[7][10]

- A condition resembling Systemic Lupus Erythematosus (SLE) with prolonged use of high doses.
- Peripheral neuropathy



- Hepatotoxicity
- Blood dyscrasias

Pharmacokinetics

The pharmacokinetic profile of dihydralazine is characterized by its absorption, distribution, metabolism, and excretion.



Parameter	Description	Reference
Absorption	Readily absorbed after oral administration.	[11]
Metabolism	Dihydralazine undergoes polymorphic N-acetylation in the liver.[3] Individuals can be classified as "fast" or "slow" acetylators, which can influence plasma concentrations and clearance rates.[4] It is also partially converted to hydralazine.[4]	
Half-life	After a single oral dose of 20 mg of dihydralazine sulphate, the mean plasma concentrations declined biphasically with apparent half-lives of 0.57 and 4.96 hours.[4] Another study reported mean elimination half-lives of 1.03 and 3.9 hours for unchanged and apparent dihydralazine, respectively, after a 25 mg oral dose.[12]	
Peak Plasma Concentration	A peak mean plasma concentration of 47.0 ng/mL (± 11.0 SD) was reached at 1 hour after a single 20 mg oral dose.[4]	_
Clearance	Mean clearance appeared to be slightly more rapid in fast acetylators (1.63 L/min ± 0.32 SD) compared to slow acetylators (1.31 L/min ± 0.31 SD), though this difference	



was not statistically significant in the cited study.[4]

Experimental Protocols Quantification of Dihydralazine in Human Plasma by HPLC-MS/MS

This method allows for the sensitive and selective determination of dihydralazine in human plasma.

Methodology:[5]

- Sample Preparation:
 - Due to the reactive and sensitive nature of dihydralazine, specific care must be taken to prevent its conversion in whole blood and plasma.
 - Immediately after blood withdrawal, stabilize the sample by adding 1,4-dithiothreitol (DTT)
 and cooling.[5]
 - Perform protein precipitation to extract dihydralazine from the plasma matrix.
- Chromatographic Conditions:
 - HPLC System: A standard high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column is suitable for separation.[12]
 - Mobile Phase: A gradient or isocratic elution with a suitable buffer system (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.



- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.
- Transitions: Monitor specific precursor-to-product ion transitions for dihydralazine and an internal standard for quantification.

Validation:

 The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.[5] A typical validated range is 0.500-302 ng/mL in human plasma.[5]

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo method is used to assess the direct vasodilatory effect of dihydralazine on vascular smooth muscle.

Methodology:[13]

- Tissue Preparation:
 - Humanely euthanize an appropriate animal model (e.g., rabbit or rat).
 - Carefully excise the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
 - Clean the aorta of adherent connective and fatty tissue and cut it into rings of approximately 2-4 mm in width.

Organ Bath Setup:

- Mount the aortic rings in an organ bath containing the physiological salt solution,
 maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).



• Experimental Procedure:

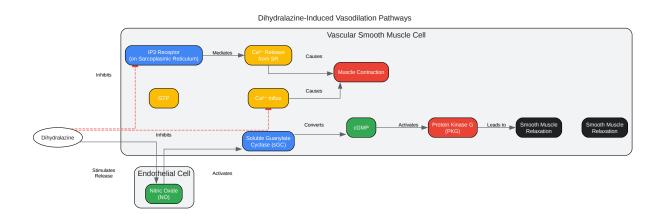
- Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as norepinephrine or phenylephrine.
- Once a stable plateau of contraction is achieved, add cumulative concentrations of dihydralazine to the organ bath.
- Record the relaxation response at each concentration.

• Data Analysis:

- Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
- Construct a concentration-response curve and calculate the EC50 value (the concentration of dihydralazine that produces 50% of the maximal relaxation).

Visualizations Signaling Pathways





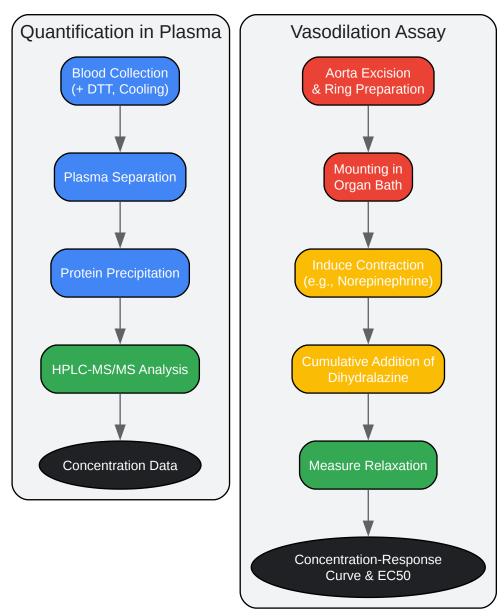
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Caption: Signaling pathways of dihydralazine-induced vasodilation.

Experimental Workflows



Experimental Workflows for Dihydralazine Analysis



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Caption: Workflows for quantification and vasodilation assessment.

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